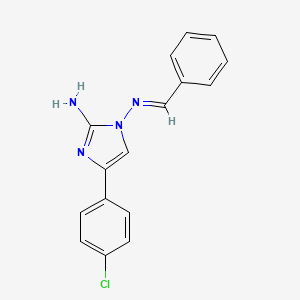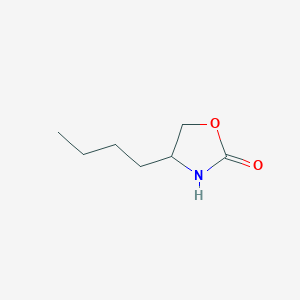
4-Butyl-1,3-oxazolidin-2-one
Overview
Description
4-Butyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class This compound is characterized by a five-membered ring containing nitrogen and oxygen atoms Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-1,3-oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of a β-amino alcohol with phosgene or its derivatives. This method typically requires the use of a base such as triethylamine and an inert solvent like dichloromethane. The reaction proceeds through the formation of an intermediate carbamate, which cyclizes to form the oxazolidinone ring .
Another method involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds. This reaction is carried out in a hexafluoroisopropanol medium and results in the formation of the oxazolidinone ring .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of microwave irradiation in a chemical paste medium has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
4-Butyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.
Reduction: Reduction of the oxazolidinone ring can be achieved using lithium aluminum hydride, resulting in the formation of amino alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxides
Reduction: Amino alcohols
Substitution: N-alkyl or N-acyl derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-butyl-1,3-oxazolidin-2-one, particularly in its antibacterial role, involves binding to the 50S ribosomal subunit of bacteria. This binding inhibits the biosynthesis of bacterial proteins, effectively halting bacterial growth and proliferation . The compound’s unique structure allows it to evade common resistance mechanisms, making it a valuable candidate for antibiotic development.
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with potent activity against Gram-positive bacteria.
Tedizolid: Another oxazolidinone derivative with enhanced potency and reduced susceptibility to resistance.
Radezolid: An oxazolidinone in clinical development with improved pharmacokinetic properties.
Uniqueness
4-Butyl-1,3-oxazolidin-2-one stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The butyl group at the 4-position can enhance lipophilicity, potentially improving membrane permeability and bioavailability compared to other oxazolidinones .
Properties
IUPAC Name |
4-butyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-3-4-6-5-10-7(9)8-6/h6H,2-5H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTKVAZRWPADJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1COC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2-{[2-(4-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid](/img/structure/B3084739.png)
![[(4-Methoxyphenyl)(2-{[2-(2-methoxyphenyl)ethyl]-amino}-2-oxoethyl)amino]acetic acid](/img/structure/B3084743.png)
![[(2-{[2-(2-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid](/img/structure/B3084751.png)
![[(2-{[2-(3-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid](/img/structure/B3084754.png)
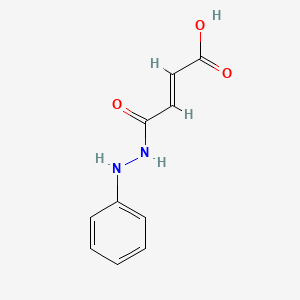
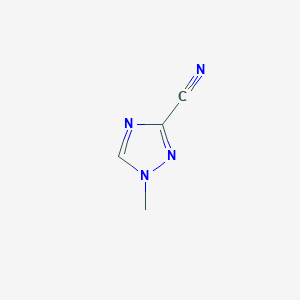
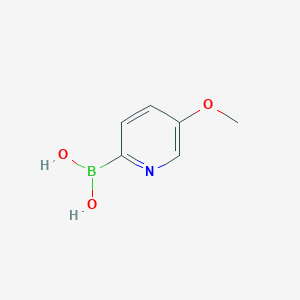
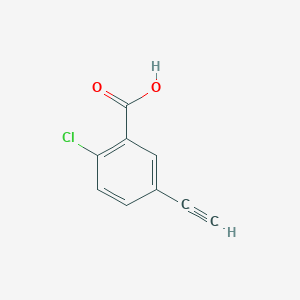
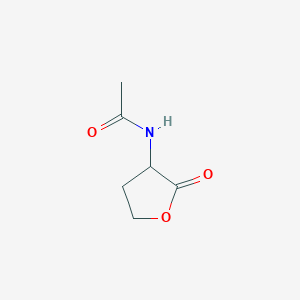
![4-(4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)aniline](/img/structure/B3084829.png)
![Butyl[(2,3-dimethoxyphenyl)methyl]amine](/img/structure/B3084841.png)
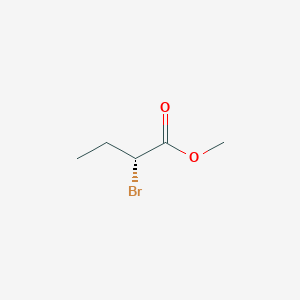
![Methyl 1-([(tert-butoxy)carbonyl]amino)cyclohexane-1-carboxylate](/img/structure/B3084853.png)
